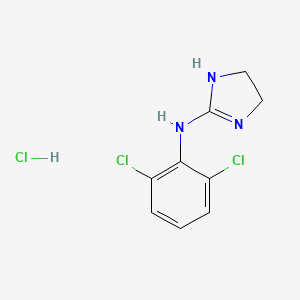

Clonidine hydrochloride

概要

説明

塩酸クロニジンは、主に高血圧の治療に使用される中枢作用性α2アドレナリン受容体作動薬です。 また、注意欠陥多動性障害、薬物離脱症状、閉経時のホットフラッシュ、下痢、痙縮、特定の疼痛状態にも処方されます 。 この化合物は1961年に特許を取得し、1966年に医療用途に用いられました .

2. 製法

合成経路と反応条件: 塩酸クロニジンは、2,6-ジクロロアニリンとシアナミドを反応させて2,6-ジクロロフェニルグアニジンを生成する多段階プロセスによって合成されます。 この中間体は次に環化されてクロニジンを形成し、その後塩酸塩に変換されます .

工業生産方法: 工業的には、塩酸クロニジンは、高い収率と純度を確保するために反応条件を最適化して生産されます。 これには、合成プロセス中の温度、圧力、pHレベルの制御が含まれます。 最終生成物は、結晶化および濾過技術によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Clonidine hydrochloride is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with cyanamide to form 2,6-dichlorophenylguanidine. This intermediate is then cyclized to form clonidine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified through crystallization and filtration techniques .

化学反応の分析

反応の種類: 塩酸クロニジンは、次のようなさまざまな化学反応を起こします。

酸化: クロニジンは酸化されて対応するN-オキシド誘導体を生成できます。

還元: この化合物は還元されて2,6-ジクロロフェニルグアニジンを生成できます。

一般的な試薬と条件:

酸化: 過酸化水素または過酸は、一般的に使用される酸化剤です。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的な還元剤です。

主な生成物:

酸化: クロニジンN-オキシド。

還元: 2,6-ジクロロフェニルグアニジン。

置換: さまざまな置換イミダゾリン誘導体.

4. 科学研究への応用

塩酸クロニジンは、科学研究において幅広い用途があります。

化学: 分析化学における方法開発とバリデーションのための参照化合物として使用されます。

生物学: 神経伝達物質の放出と受容体結合に対する影響が研究されています。

医学: 高血圧、注意欠陥多動性障害、および離脱症状の治療における治療効果について広く研究されています。

科学的研究の応用

Hypertension

Clonidine is widely used for the treatment of hypertension, particularly in patients with resistant hypertension. Studies have shown that doses ranging from 0.15 to 0.9 mg daily can significantly lower blood pressure, both in recumbent and standing positions . The combination of clonidine with other antihypertensive agents like hydrochlorothiazide has demonstrated enhanced efficacy .

Attention Deficit Hyperactivity Disorder (ADHD)

Clonidine is employed as an adjunctive treatment for ADHD, particularly in cases where stimulant medications are ineffective or cause undesirable side effects. While not as potent as traditional stimulants, clonidine can help manage hyperactivity and impulsivity . Its sedative properties may also assist in mitigating stimulant-induced insomnia .

Opioid Withdrawal

Clonidine has been utilized to alleviate withdrawal symptoms associated with opioid dependence. It helps reduce autonomic symptoms such as sweating and agitation during detoxification processes . Recent studies indicate that combining clonidine with very low-dose naltrexone may enhance withdrawal management by reducing symptoms more effectively than either agent alone .

Pain Management

Clonidine is used in various pain management protocols, including epidural administration for postoperative pain relief and chronic pain conditions . Its analgesic properties are linked to its action on alpha-2 receptors in the spinal cord, which modulate pain transmission pathways .

Psychiatric Disorders

The compound has off-label uses in treating anxiety disorders, post-traumatic stress disorder (PTSD), and behavioral disturbances associated with autism spectrum disorders. Clinical case studies have shown improvements in aggressive behaviors and mood stabilization when clonidine was administered to patients with severe behavioral issues .

Menopausal Symptoms

Clonidine has been found effective in managing hot flashes associated with menopause due to its central action on norepinephrine pathways .

Case Studies

Case Study: ADHD Management

A clinical trial assessed the efficacy of clonidine in children with ADHD who were non-responsive to stimulants. Over a period of 12 weeks, significant reductions in hyperactivity and impulsivity were observed, alongside improvements in sleep quality .

Case Study: Opioid Withdrawal

In a comparative study involving 127 patients undergoing opioid detoxification, those receiving clonidine alongside very low-dose naltrexone reported reduced withdrawal symptoms compared to those receiving clonidine alone or placebo. This combination therapy was associated with higher treatment completion rates .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Hypertension | Effective antihypertensive agent; reduces blood pressure significantly | High |

| Attention Deficit Hyperactivity Disorder | Adjunct treatment; reduces hyperactivity and impulsivity | Moderate |

| Opioid Withdrawal | Alleviates withdrawal symptoms; enhances detoxification protocols | Moderate |

| Pain Management | Used epidurally for postoperative pain relief; effective for chronic pain | High |

| Psychiatric Disorders | Reduces anxiety symptoms; stabilizes mood disturbances | Moderate |

| Menopausal Symptoms | Mitigates hot flashes due to central action on norepinephrine | Moderate |

作用機序

塩酸クロニジンは、脳幹のα2アドレナリン受容体を刺激することによってその効果を発揮します。 この作用により、中枢神経系からの交感神経の出力は減少し、末梢抵抗、腎血管抵抗、心拍数、血圧が低下します 。 この化合物はまた、ノルエピネフリンの放出を阻害し、その降圧効果にさらに貢献します .

類似の化合物:

グアンファシン: 高血圧と注意欠陥多動性障害の治療に使用される別のα2アドレナリン受容体作動薬です。

メチルドパ: 主に高血圧に使用されるα2アドレナリン受容体作動薬です。

チザニジン: 筋弛緩剤として使用されるα2アドレナリン受容体作動薬.

独自性: 塩酸クロニジンは、離脱症状と閉経時のホットフラッシュの治療など、幅広い治療用途でユニークです。 経口、経皮、注射など、複数の経路で投与できることも、類似の化合物とは異なる特徴です .

類似化合物との比較

Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and attention deficit hyperactivity disorder.

Methyldopa: An alpha-2 adrenergic agonist used primarily for hypertension.

Tizanidine: An alpha-2 adrenergic agonist used as a muscle relaxant.

Uniqueness: Clonidine hydrochloride is unique in its broad range of therapeutic applications, including its use in treating withdrawal symptoms and menopausal flushing. Its ability to be administered via multiple routes (oral, transdermal, and injectable) also sets it apart from similar compounds .

生物活性

Clonidine hydrochloride is a medication primarily recognized for its role as an alpha-2 adrenergic receptor agonist . It is utilized in various clinical settings, including the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and opioid withdrawal symptoms. Its mechanism of action involves modulation of neurotransmitter release, particularly norepinephrine, leading to a range of biological effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Clonidine primarily exerts its effects through agonism at the alpha-2 adrenergic receptors , particularly the alpha-2A subtype. These receptors are predominantly located in the prefrontal cortex and other central nervous system areas. Activation of these receptors leads to:

- Inhibition of Norepinephrine Release : This results in decreased sympathetic outflow, contributing to its antihypertensive effects.

- Sedative Effects : Clonidine's action in the locus coeruleus influences wakefulness and sedation.

- Analgesic Properties : It can inhibit pain signal transmission at the spinal cord level.

The pharmacokinetics of clonidine indicate that it crosses the blood-brain barrier effectively, with a bioavailability ranging from 55% to 87% after oral administration .

Antihypertensive Effects

Clonidine has been shown to significantly reduce blood pressure in patients with essential hypertension. A study involving 27 patients demonstrated an average reduction in blood pressure of approximately 10 mm Hg when administered doses between 0.15 to 0.9 mg daily .

ADHD Treatment

Clonidine is also employed off-label for treating ADHD, especially in children and adolescents. A systematic review identified ten clinical trials evaluating clonidine's efficacy in ADHD management:

| Study | Population | Design | Outcome Measures | Results |

|---|---|---|---|---|

| Jain et al. (2011) | Children aged 6-17 | Double-blind, placebo-controlled | ADHD-RS-IV, CPRS-R, CGI-S/I | Significant improvement in ADHD symptoms noted by week 5 |

| Other Studies | Various ages | Multiple designs | Various scales | Clonidine effective as monotherapy or adjunct therapy in 9/10 trials |

These trials collectively indicate that clonidine can improve symptoms of inattention, hyperactivity, and impulsivity .

Opioid Withdrawal Management

Research has explored clonidine's effectiveness in managing opioid withdrawal symptoms. A comparative trial found that while clonidine was commonly used for this purpose, it did not alleviate all symptoms effectively when used alone or with naltrexone . However, combining clonidine with very low-dose naltrexone showed promising results in reducing withdrawal severity compared to either agent alone.

Pediatric Exposures

A notable case study reported on pediatric exposures to clonidine revealed significant trends over time. In a review of 10,060 reported exposures, unintentional overdoses were most common among children under six years old . The study highlighted the need for increased awareness regarding dosing errors and safety precautions when prescribing clonidine.

Efficacy and Safety

In a case study involving an eleven-year-old with tic disorder treated with clonidine alongside risperidone, there was a report of a transient ischemic attack . This emphasizes the importance of monitoring for adverse effects during treatment.

特性

IUPAC Name |

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFSRGNXRYGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4205-90-7 (Parent) | |

| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044670 | |

| Record name | Clonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4205-91-8 | |

| Record name | Clonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLONIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76I6XXF06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。